Product packaging for 3-Bromo-2,5-dichloro-4-methylpyridine(Cat. No.:CAS No. 1820683-17-7)

3-Bromo-2,5-dichloro-4-methylpyridine

Cat. No.: B2499318
CAS No.: 1820683-17-7
M. Wt: 240.91
InChI Key: IYPSPDXCNYJFTH-UHFFFAOYSA-N
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Description

Significance of Pyridine (B92270) Derivatives in Organic Synthesis and Chemical Research

Pyridine, a six-membered aromatic heterocycle containing one nitrogen atom, is a ubiquitous structural motif in organic chemistry. nih.govuni-muenster.de Its derivatives are integral to a wide range of applications, from being active pharmaceutical ingredients to serving as ligands in catalysis and as versatile solvents and bases in organic reactions. The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, governs its reactivity and makes it a unique building block in organic synthesis. nih.gov The functionalization of the pyridine core allows for the fine-tuning of its steric and electronic properties, which is crucial for its application in medicinal chemistry and materials science.

Overview of Halogenation Strategies in Heterocyclic Systems

The halogenation of pyridine is a fundamental transformation that provides access to a variety of valuable synthetic intermediates. However, the direct halogenation of the pyridine ring can be challenging due to its reduced nucleophilicity compared to benzene. nih.gov Various strategies have been developed to achieve regioselective halogenation, including electrophilic aromatic substitution under harsh conditions, metal-assisted C-H activation, and reactions involving pyridine N-oxides. nih.gov The choice of halogenating agent and reaction conditions is critical to control the position and number of halogen atoms introduced. The presence of activating or deactivating groups on the pyridine ring further influences the outcome of halogenation reactions.

Position of 3-Bromo-2,5-dichloro-4-methylpyridine within Contemporary Chemical Research

This compound is a polyhalogenated derivative of 4-methylpyridine (B42270) (also known as γ-picoline). As a molecule with multiple halogen substituents, it belongs to a class of compounds that are highly valuable as intermediates in organic synthesis. nih.gov The presence of bromo and chloro groups at specific positions on the pyridine ring, along with a methyl group, offers a platform for diverse chemical transformations. Such compounds are often explored for their potential use in the synthesis of complex molecules, including those with biological activity. nih.gov While commercially available, indicating its synthesis has been achieved, detailed scientific studies focusing specifically on this compound are not extensively present in the public domain.

Research Gaps and Future Directions in the Study of Polyhalogenated Methylpyridines

The study of polyhalogenated methylpyridines, such as this compound, presents several opportunities for future research. A primary research gap is the limited availability of detailed synthetic protocols and characterization data for many specific isomers. While general methods for pyridine halogenation exist, the development of highly regioselective and efficient syntheses for specific polysubstituted patterns remains a challenge.

Future research could focus on the following areas:

Development of Novel Synthetic Methodologies: Creating efficient and scalable syntheses for specific polyhalogenated methylpyridines.

Systematic Reactivity Studies: A thorough investigation of the differential reactivity of the various halogen substituents in nucleophilic substitution and cross-coupling reactions.

Exploration of Applications: Utilizing these compounds as building blocks for the synthesis of novel agrochemicals, pharmaceuticals, and functional materials.

Computational Studies: Employing theoretical calculations to predict the reactivity and properties of these molecules to guide experimental work.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4BrCl2N B2499318 3-Bromo-2,5-dichloro-4-methylpyridine CAS No. 1820683-17-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-2,5-dichloro-4-methylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c1-3-4(8)2-10-6(9)5(3)7/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYPSPDXCNYJFTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1Cl)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.91 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactivity and Transformational Chemistry of 3 Bromo 2,5 Dichloro 4 Methylpyridine

Nucleophilic Substitution Reactions

The electron-deficient nature of the pyridine (B92270) ring, exacerbated by the presence of multiple electron-withdrawing halogen substituents, renders 3-Bromo-2,5-dichloro-4-methylpyridine susceptible to nucleophilic aromatic substitution (SNAr) reactions. This reactivity provides a powerful avenue for the introduction of a wide array of functional groups.

Reactivity of Bromine and Chlorine Atoms on the Pyridine Ring

The regioselectivity of nucleophilic substitution on this compound is dictated by the relative lability of the three halogen atoms. In general, the reactivity of halogens as leaving groups in SNAr reactions follows the order I > Br > Cl > F, which is inverse to their electronegativity. This is attributed to the C-X bond strength and the ability of the halogen to stabilize the negative charge in the transition state.

For this compound, the positions of the halogens on the pyridine ring also play a crucial role in determining their reactivity. The chlorine atom at the 2-position and the bromine atom at the 3-position are situated at positions activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. The chlorine atom at the 5-position is also at an activated position.

While specific experimental data on the competitive substitution of halogens on this compound is not extensively documented in publicly available literature, general principles of pyridine chemistry suggest a hierarchy of reactivity. The bromine atom at the 3-position is generally expected to be more reactive than the chlorine atoms in nucleophilic substitution reactions, primarily due to the weaker carbon-bromine bond compared to the carbon-chlorine bond. Between the two chlorine atoms, the one at the 2-position is generally more activated towards nucleophilic attack than the one at the 5-position due to its proximity to the electron-withdrawing nitrogen atom. Therefore, the anticipated order of reactivity for nucleophilic substitution is: 3-Br > 2-Cl > 5-Cl.

This differential reactivity allows for the potential for selective, stepwise functionalization of the pyridine ring by careful control of reaction conditions and the choice of nucleophile.

Introduction of Diverse Functional Groups via Substitution

The halogen atoms on the this compound scaffold can be displaced by a variety of nucleophiles, leading to the synthesis of a diverse range of derivatives. Common nucleophiles employed in such reactions include amines, alkoxides, and thiols. smolecule.com

Table 1: Examples of Nucleophilic Substitution Reactions on Halogenated Pyridines

Nucleophile Functional Group Introduced Product Class
Primary/Secondary Amines Amino (-NRR') Aminopyridines
Alkoxides Alkoxy (-OR) Alkoxypyridines

The introduction of these functional groups can significantly alter the electronic and steric properties of the pyridine ring, providing a platform for further chemical transformations or for the synthesis of target molecules with specific biological or material properties.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. The halogenated nature of this compound makes it an excellent substrate for a variety of such transformations.

Suzuki-Miyaura Cross-Coupling with Boronic Acids/Esters

The Suzuki-Miyaura coupling reaction, which typically employs a palladium catalyst, is a versatile method for the formation of C-C bonds between organohalides and organoboron compounds. wikipedia.org The general catalytic cycle involves oxidative addition of the palladium(0) catalyst to the carbon-halogen bond, followed by transmetalation with the boronic acid or ester and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

For this compound, the differential reactivity of the C-Br and C-Cl bonds can be exploited to achieve selective cross-coupling. The C-Br bond is significantly more reactive towards oxidative addition with palladium(0) than the C-Cl bonds. This allows for the selective coupling at the 3-position while leaving the chlorine atoms intact for potential subsequent transformations.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Halides

Component Example
Catalyst Pd(PPh₃)₄, Pd(OAc)₂
Ligand PPh₃, SPhos, XPhos
Base Na₂CO₃, K₂CO₃, Cs₂CO₃
Solvent Toluene, Dioxane, DMF

Note: This table provides general conditions. Optimization is typically required for specific substrates like this compound.

Palladium-Catalyzed Coupling Reactions

Beyond the Suzuki-Miyaura reaction, palladium catalysis enables a broad range of other cross-coupling reactions on this compound. These include, but are not limited to, Sonogashira coupling with terminal alkynes, Buchwald-Hartwig amination with amines, and Stille coupling with organostannanes.

Similar to the Suzuki-Miyaura coupling, the selectivity of these reactions is often dictated by the greater reactivity of the C-Br bond. For instance, in a Buchwald-Hartwig amination, it is expected that the amino group would preferentially substitute the bromine at the 3-position. nih.gov

Nickel-Catalyzed Homocoupling and Cross-Coupling Methods

Nickel catalysts have emerged as a powerful alternative and complement to palladium catalysts in cross-coupling chemistry. nih.gov Nickel complexes can catalyze the homocoupling of aryl halides to form symmetrical biaryls, a reaction that can be relevant for a molecule like this compound if dimerization is desired. researchgate.net

More importantly, nickel catalysts are effective in a variety of cross-coupling reactions, including Suzuki-Miyaura type couplings. A key advantage of nickel catalysts is their often lower cost and their ability to activate less reactive C-Cl bonds under certain conditions. This could potentially allow for the sequential coupling of both the bromine and chlorine atoms on the this compound ring, further expanding its synthetic utility. researchgate.net

Other Organometallic Reagent Interactions

The interaction of this compound with organometallic reagents is a key aspect of its synthetic utility, allowing for the introduction of a wide range of substituents onto the pyridine core. The presence of three halogen atoms at different positions, each with varying reactivity, alongside a methyl group, offers a platform for selective transformations.

Grignard Reagents: The reaction of bromopyridines with Grignard reagents is a well-established method for forming carbon-carbon bonds. In the case of this compound, the bromine atom at the 3-position is generally the most susceptible to reaction with Grignard reagents, such as alkyl or aryl magnesium halides. This is due to the greater reactivity of C-Br bonds compared to C-Cl bonds in such cross-coupling reactions. The reaction typically proceeds in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). Recent studies have also demonstrated that purple light can promote the radical coupling of bromopyridines with Grignard reagents without the need for a transition metal catalyst, a process involving a single electron transfer (SET) mechanism. organic-chemistry.org The chloro substituents at the 2- and 5-positions would likely remain intact under these conditions, allowing for subsequent functionalization.

Organolithium Reagents: Organolithium reagents are highly reactive nucleophiles and strong bases that can also engage in reactions with halogenated pyridines. wikipedia.org With this compound, organolithium reagents such as n-butyllithium can induce a lithium-halogen exchange, preferentially at the more reactive bromine site. This generates a lithiated pyridine intermediate which can then be quenched with various electrophiles to introduce new functional groups. The reaction conditions, particularly temperature, are crucial to control the selectivity and prevent unwanted side reactions, such as deprotonation of the methyl group or reaction with the chloro substituents. The interaction of organolithium reagents with 2-pyridyl ketones can be influenced by chelation with the pyridine nitrogen, a factor that could also play a role in the reactivity of this polychlorinated pyridine derivative. rsc.org

The table below summarizes the expected primary interactions of this compound with these organometallic reagents.

Organometallic ReagentPrimary Reaction TypeExpected Site of ReactivityPotential Products
Grignard Reagents (R-MgX)Cross-coupling3-position (C-Br)3-Alkyl/Aryl-2,5-dichloro-4-methylpyridine
Organolithium Reagents (R-Li)Lithium-Halogen Exchange3-position (C-Br)2,5-Dichloro-4-methyl-3-pyridyllithium

Oxidation and Reduction Reactions

The response of this compound to oxidizing and reducing conditions offers pathways to further functionalize the molecule.

Oxidation: The methyl group at the 4-position is the most likely site of oxidation. While specific studies on this compound are not prevalent, related transformations on methylpyridines suggest that strong oxidizing agents can convert the methyl group into a carboxylic acid or an aldehyde. mdpi.com For instance, treatment with potassium permanganate (B83412) (KMnO4) under appropriate pH conditions could potentially yield 3-bromo-2,5-dichloropyridine-4-carboxylic acid. Milder oxidizing agents might allow for the isolation of the corresponding aldehyde. It is important to note that under harsh oxidative conditions, degradation of the pyridine ring can occur. researchgate.net

Reduction: The pyridine ring of this compound can be susceptible to reduction, although this is less common than substitution reactions. mdpi.com Catalytic hydrogenation, for example, using hydrogen gas with a palladium catalyst, could potentially reduce the pyridine ring to a piperidine (B6355638) ring. However, this process would likely also lead to the hydrogenolysis of the halogen substituents. Selective reduction of one or more halogen atoms without affecting the pyridine ring is challenging but could potentially be achieved using specific reducing agents and carefully controlled reaction conditions. For example, in some contexts, bromine and chlorine substituents on pyridine rings may be removed by reduction with suitable agents. pipzine-chem.com

The following table outlines the potential outcomes of oxidation and reduction reactions on this compound.

Reaction TypeReagent ClassPotential Site of ReactionPotential Product
OxidationStrong Oxidizing Agents (e.g., KMnO4)4-methyl group3-Bromo-2,5-dichloropyridine-4-carboxylic acid
ReductionCatalytic HydrogenationPyridine ring and Halogen substituentsPolychlorinated-4-methylpiperidine or dehalogenated products
ReductionSelective Reducing AgentsHalogen substituentsPartially dehalogenated pyridines

C-H Bond Activation and Functionalization

The direct functionalization of otherwise inert C-H bonds is a powerful tool in modern organic synthesis. For this compound, the C-H bonds of the methyl group are potential targets for such transformations.

Chelation-Assisted C-H Activation Mechanisms

Chelation-assisted C-H activation is a strategy that utilizes a directing group within a substrate to bring a metal catalyst into close proximity to a specific C-H bond, facilitating its cleavage. rsc.org In the context of this compound, the pyridine nitrogen atom can act as a directing group. A transition metal catalyst, such as palladium or rhodium, can coordinate to the nitrogen atom. nih.gov This coordination can position the metal center in a way that facilitates the activation of the C-H bonds of the adjacent methyl group, leading to the formation of a metallacyclic intermediate. This intermediate can then undergo further reactions, such as coupling with other molecules. The efficiency of such reactions can be influenced by the electronic and steric properties of the substituents on the pyridine ring. rsc.orgnih.gov

Direct sp3 Arylation of Benzylic Positions

The direct arylation of sp3 C-H bonds, particularly at benzylic positions, is a highly desirable transformation. While the methyl group of this compound is not strictly benzylic, its position adjacent to the aromatic pyridine ring imparts a degree of activation. Palladium-catalyzed direct ortho-arylation of 4-methyl-N-phenylpyridin-2-amines via C-H activation has been demonstrated, showcasing the feasibility of functionalizing the methyl group in related systems. bohrium.com Similarly, Rh(I)-catalyzed direct arylation of pyridines and quinolines has been developed, providing a route to bis(hetero)aryl products. nih.gov Although direct application to this compound is not explicitly documented, these precedents suggest that under suitable catalytic conditions, the methyl group could potentially undergo direct arylation with aryl halides or their equivalents. This would involve the oxidative addition of the aryl halide to the metal catalyst, followed by C-H activation at the methyl group and subsequent reductive elimination to form the new C-C bond.

Versatility and Functional Group Tolerance in Reactions

The synthetic utility of this compound is significantly enhanced by its ability to participate in a variety of cross-coupling reactions, which are known for their broad functional group tolerance. The differential reactivity of the bromine and chlorine substituents allows for selective and sequential functionalization.

Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between an organoboron compound and an organic halide is a cornerstone of modern synthesis due to its excellent functional group tolerance. rsc.orgrsc.org In this compound, the C-Br bond at the 3-position is expected to be significantly more reactive than the C-Cl bonds at the 2- and 5-positions under typical Suzuki-Miyaura conditions. This allows for the selective introduction of an aryl or vinyl group at the 3-position, while leaving the chloro substituents available for subsequent transformations. mdpi.com The reaction is compatible with a wide array of functional groups on the boronic acid partner, including esters, ketones, and nitro groups.

Sonogashira Coupling: The Sonogashira coupling, which joins a terminal alkyne with an aryl or vinyl halide, is another powerful palladium-catalyzed transformation. Similar to the Suzuki-Miyaura reaction, the C-Br bond of this compound would be the preferred site for coupling. Studies on polychlorinated pyridines have shown that multiple Sonogashira reactions can be performed, indicating the potential for exhaustive alkynylation under more forcing conditions. nih.govfigshare.com The reaction generally exhibits good tolerance for various functional groups. chemicalforums.comorganic-chemistry.org

Heck Reaction: The Heck reaction couples an alkene with an aryl or vinyl halide. The regioselectivity and stereospecificity of the Heck reaction, along with its tolerance for a wide range of functional groups, make it a valuable synthetic tool. mdpi.comlibretexts.org For this compound, the reaction would preferentially occur at the C-Br bond. The reaction conditions can be tuned to optimize the yield and selectivity, and recent advancements have enabled the use of even unactivated alkyl chlorides in Heck-type couplings, highlighting the broad scope of this reaction class. nih.govresearchgate.net

Buchwald-Hartwig Amination: This palladium-catalyzed C-N bond-forming reaction is a vital method for the synthesis of aryl amines. The reaction is known for its remarkable functional group tolerance and has been successfully applied to a wide range of aryl and heteroaryl chlorides and bromides. rsc.orgresearchgate.netresearchgate.net The greater reactivity of the C-Br bond would allow for the selective amination at the 3-position of this compound. This provides a direct route to 3-amino-2,5-dichloro-4-methylpyridine derivatives, which can be valuable precursors for pharmaceuticals and other fine chemicals. ursinus.edunih.gov

The following table provides a summary of the expected reactivity and functional group tolerance in these key cross-coupling reactions.

Reaction NameCatalyst SystemPrimary Reactive SiteFunctional Group Tolerance
Suzuki-Miyaura CouplingPalladium / Phosphine Ligand3-position (C-Br)Excellent
Sonogashira CouplingPalladium / Copper (optional)3-position (C-Br)Good
Heck ReactionPalladium / Phosphine Ligand3-position (C-Br)Good
Buchwald-Hartwig AminationPalladium / Phosphine Ligand3-position (C-Br)Excellent

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for delineating the precise atomic connectivity and chemical environment of nuclei within a molecule. For 3-Bromo-2,5-dichloro-4-methylpyridine, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structure Elucidation

The ¹H NMR spectrum of this compound is anticipated to be relatively simple, providing key information for its structural verification. The electron-withdrawing effects of the halogen substituents and the nitrogen atom in the pyridine (B92270) ring significantly influence the chemical shifts of the protons.

The methyl group (CH₃) protons at the C4 position are expected to appear as a singlet in the spectrum, as there are no adjacent protons to cause spin-spin coupling. Due to the deshielding effects of the aromatic ring and the adjacent chlorine atoms, this singlet is predicted to be in the downfield region, typically around δ 2.5–2.8 ppm. For comparison, the methyl protons in 5-bromo-2-chloro-4-methylpyridine (B1272741) exhibit a distinct signal. smolecule.com

The sole aromatic proton at the C6 position (H-6) will also produce a singlet, as it has no neighboring protons. Its chemical shift will be significantly downfield due to the strong deshielding from the electronegative nitrogen atom and the adjacent chlorine at C5. The predicted chemical shift for this proton would be in the range of δ 8.0-8.5 ppm. The exact position is influenced by the cumulative electronic effects of all substituents on the pyridine ring.

Predicted ¹H NMR Spectral Data for this compound
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
-CH₃ (at C4)~2.5 - 2.8Singlet (s)3H
H-6~8.0 - 8.5Singlet (s)1H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Analysis

The ¹³C NMR spectrum provides a detailed map of the carbon framework of this compound. Each unique carbon atom in the molecule will give rise to a distinct signal, and the chemical shifts are highly sensitive to the electronic environment.

The carbon of the methyl group (C4-CH₃) is expected to resonate at the highest field (lowest ppm value), typically in the range of δ 18-25 ppm. The carbons of the pyridine ring will appear significantly downfield. The carbons directly bonded to the halogen atoms (C2, C3, and C5) will experience substantial deshielding. Specifically, the carbon bearing the bromine (C3) and the carbons bearing the chlorine atoms (C2 and C5) will have their resonances shifted to lower fields. The quaternary carbon (C4) attached to the methyl group will also be identifiable. The C6 carbon, bonded to a hydrogen atom, will have a chemical shift influenced by the adjacent nitrogen and C5-chloro substituent.

Based on data from analogous halogenated pyridines, the following are the estimated chemical shifts for the carbon atoms in this compound.

Predicted ¹³C NMR Spectral Data for this compound
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
-CH₃ (at C4)~18 - 25
C2~148 - 152
C3~120 - 125
C4~140 - 145
C5~130 - 135
C6~150 - 155

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound will be characterized by absorption bands corresponding to the vibrations of its constituent bonds. The aromatic C-H stretching vibration of the H-6 proton is expected in the region of 3000–3100 cm⁻¹. The C-H stretching and bending vibrations of the methyl group will appear around 2900–3000 cm⁻¹ and 1375–1450 cm⁻¹, respectively.

The characteristic pyridine ring stretching vibrations (C=C and C=N) typically occur in the 1400–1600 cm⁻¹ region. The presence of heavy halogen substituents will influence the exact positions of these bands. The C-Cl stretching vibrations are generally observed in the 600–800 cm⁻¹ range, while the C-Br stretching vibration is expected at a lower frequency, typically between 500 and 600 cm⁻¹.

Predicted FT-IR Absorption Bands for this compound
Vibrational ModePredicted Wavenumber (cm⁻¹)
Aromatic C-H Stretch3000 - 3100
Methyl C-H Stretch2900 - 3000
Pyridine Ring (C=C, C=N) Stretch1400 - 1600
Methyl C-H Bend1375 - 1450
C-Cl Stretch600 - 800
C-Br Stretch500 - 600

Fourier-Transform Raman (FT-Raman) Spectroscopy for Vibrational Mode Analysis

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds and symmetric vibrations. The symmetric breathing mode of the pyridine ring, which is often weak in the IR spectrum, is typically a strong band in the Raman spectrum, expected around 990-1050 cm⁻¹. The C-Cl and C-Br stretching vibrations will also be observable in the FT-Raman spectrum and can help to confirm the assignments made from the FT-IR data. The Raman spectra of methylpyridines have been studied, providing a basis for the interpretation of the spectrum of this more complex derivative. scilit.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy molecular orbital to a higher energy one. For aromatic compounds like this compound, the most common transitions are π → π* and n → π*.

The pyridine ring itself exhibits characteristic absorptions. The π → π* transitions are typically observed as strong bands at shorter wavelengths (around 200-270 nm). The n → π* transition, involving the non-bonding electrons on the nitrogen atom, is generally weaker and appears at longer wavelengths (around 270-300 nm). The presence of halogen and methyl substituents on the pyridine ring will cause a bathochromic shift (a shift to longer wavelengths) of these absorption maxima. The extent of this shift depends on the nature and position of the substituents. For instance, studies on other substituted pyridines show how auxochromes and chromophores affect the absorption spectra.

Predicted UV-Vis Absorption Maxima (λmax) for this compound
Electronic TransitionPredicted λmax (nm)Relative Intensity
π → π~210 - 230 and ~260 - 280Strong
n → π~280 - 310Weak

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For this compound, the mass spectrum would exhibit a distinctive molecular ion peak cluster due to the isotopic abundances of bromine (79Br and 81Br in an approximate 1:1 ratio) and chlorine (35Cl and 37Cl in an approximate 3:1 ratio). This results in a characteristic pattern of peaks for the molecular ion [M]+ and its fragments.

The fragmentation of halogenated aromatic compounds under electron ionization (EI) typically proceeds through several common pathways. miamioh.edulibretexts.org The primary fragmentation involves the cleavage of the carbon-halogen bond, which is often the weakest bond in the molecule. youtube.com Alpha-cleavage, the breaking of a bond adjacent to the heteroaromatic ring, is also a common fragmentation route for substituted pyridines. youtube.com

Predicted Fragmentation Pathways:

Molecular Ion [M]+: The appearance of a complex isotopic cluster corresponding to the molecular formula C₆H₄BrCl₂N.

Loss of Bromine [M-Br]+: Fragmentation involving the cleavage of the C-Br bond, resulting in a significant peak corresponding to the loss of a bromine radical.

Loss of Chlorine [M-Cl]+: Cleavage of a C-Cl bond to lose a chlorine radical.

Loss of Methyl Group [M-CH₃]+: Alpha-cleavage resulting in the loss of a methyl radical from the pyridine ring.

Sequential Halogen Loss: Subsequent fragmentation events may involve the loss of the remaining halogen atoms.

A summary of the predicted major fragments for this compound is presented in the table below.

Table 1: Predicted Mass Spectrometry Fragmentation Data

Fragment Ion Description Predicted m/z (using 79Br, 35Cl)
[C₆H₄BrCl₂N]⁺ Molecular Ion 249
[C₆H₄Cl₂N]⁺ Loss of •Br 170
[C₆H₄BrClN]⁺ Loss of •Cl 214
[C₅H₄BrCl₂N]⁺ Loss of •H from methyl 248
[C₅H₁BrCl₂N]⁺ Loss of •CH₃ 234

X-ray Diffraction (XRD) for Crystal Structure Determination

Analysis of Molecular Geometry and Planarity

The core pyridine ring of this compound is expected to be largely planar, a characteristic feature of aromatic systems. libretexts.orglibretexts.org However, the presence of multiple bulky halogen substituents and a methyl group may induce minor deviations from perfect planarity. Steric strain between adjacent substituents, such as the bromine at position 3 and the methyl group at position 4, could cause slight out-of-plane distortions of these groups. Bond lengths and angles would be influenced by the electronic effects of the halogen atoms. For instance, the C-Cl and C-Br bond lengths will be consistent with those observed in other halogenated aromatic compounds.

Table 2: Expected Molecular Geometry Parameters

Parameter Description Expected Value
C-C (ring) Carbon-carbon bond length within the pyridine ring ~1.38 - 1.40 Å
C-N (ring) Carbon-nitrogen bond length within the pyridine ring ~1.33 - 1.35 Å
C-Br Carbon-bromine bond length ~1.88 - 1.91 Å
C-Cl Carbon-chlorine bond length ~1.72 - 1.75 Å
C-C (methyl) Bond length between the ring and the methyl carbon ~1.50 - 1.52 Å
C-N-C angle Angle within the pyridine ring ~117 - 119°

Investigation of Intermolecular Interactions

Halogen Bonding: The bromine and chlorine atoms on the pyridine ring can act as halogen bond donors. This occurs because the electron density on the halogen atom is anisotropically distributed, creating a region of positive electrostatic potential (the σ-hole) opposite the C-X covalent bond. This positive region can interact favorably with a nucleophilic site on an adjacent molecule, such as the nitrogen atom of another pyridine ring (C-X···N) or another halogen atom (C-X···X').

π-π Stacking: As a heavily substituted heteroaromatic ring, π-π stacking interactions are expected to play a role in the crystal packing. researchgate.net The electron-withdrawing nature of the halogen substituents renders the π-system electron-deficient. This would likely favor parallel-displaced or offset stacking arrangements to minimize electrostatic repulsion between the rings.

Hydrogen Bonding: While the molecule lacks conventional hydrogen bond donors like O-H or N-H, weak C-H···N or C-H···X (where X is Cl or Br) hydrogen bonds involving the methyl protons or the remaining aromatic proton can contribute to the stability of the crystal lattice. researchgate.net

Table 3: Potential Intermolecular Interactions

Interaction Type Donor Acceptor Typical Distance
Halogen Bond C-Br, C-Cl N, Br, Cl Shorter than sum of van der Waals radii
π-π Stacking Pyridine Ring Pyridine Ring ~3.3 - 3.8 Å (interplanar distance)

Other Advanced Characterization Techniques

Electron Spin Resonance (ESR) Spectroscopy

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a spectroscopic technique that detects species with unpaired electrons. physicsopenlab.org Standard organic molecules, including this compound, are typically diamagnetic with all electrons paired in their ground state. Consequently, this compound would be ESR-inactive.

The technique would only become applicable if the molecule is converted into a paramagnetic species, such as a radical anion or cation. This could be achieved through chemical or electrochemical reduction/oxidation or through irradiation, which can lead to the formation of radical species. acs.org In such a case, the resulting ESR spectrum would provide valuable information about the distribution of the unpaired electron's spin density within the molecule's framework, through analysis of the g-factor and hyperfine coupling constants. physicsopenlab.org

Thermal Analysis (e.g., Thermogravimetric Analysis)

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature or time in a controlled atmosphere. TGA provides information about the thermal stability and decomposition profile of a material.

For this compound, a TGA experiment would reveal its volatility and the temperature at which it begins to decompose. A typical TGA thermogram would plot mass percentage against temperature. If the compound is thermally stable, the TGA curve would show a single, sharp weight loss corresponding to its sublimation or boiling point. If the compound decomposes upon heating, the curve would show one or more weight loss steps at specific temperature ranges, corresponding to the loss of different fragments of the molecule.

Table 4: Hypothetical Thermogravimetric Analysis Data

Temperature Range (°C) Mass Loss (%) Assignment
25 - 200 < 1% Loss of adsorbed moisture/solvent
200 - 350 ~99% Sublimation/Boiling of the intact molecule

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the assessment of the purity and quantification of this compound in research and industrial settings. This method separates components in a mixture based on their differential partitioning between a stationary phase and a mobile phase. For halogenated pyridine derivatives, reversed-phase HPLC (RP-HPLC) is a commonly employed mode.

In a typical RP-HPLC setup, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used in conjunction with a polar mobile phase. The separation mechanism relies on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, can be adjusted to optimize the retention and resolution of the compound from any impurities or byproducts. ptfarm.plnih.gov An acidic modifier, such as trifluoroacetic acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of the basic pyridine nitrogen.

The quantification of this compound is achieved by integrating the area of its chromatographic peak, which is proportional to its concentration. A UV detector is typically used, with the detection wavelength set to a value where the compound exhibits strong absorbance, ensuring high sensitivity. cmes.org While specific validated methods for this compound are often proprietary, a general methodology can be outlined based on the analysis of similar pyridine compounds. bldpharm.com Purity levels exceeding 95% are commonly required for its use in further chemical synthesis.

Below is an interactive data table presenting a hypothetical, yet representative, set of HPLC parameters for the analysis of this compound.

ParameterCondition
Column C18 (Octadecylsilane), 5 µm particle size, 4.6 x 150 mm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Trifluoroacetic Acid
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Column Temperature 35 °C
Injection Volume 10 µL
Expected Retention Time ~5.8 min

Elemental Analysis and Conductance Measurements

Elemental analysis is a fundamental technique used to determine the elemental composition of a pure compound. For this compound, this analysis provides experimental verification of its molecular formula, C₆H₄BrCl₂N. The experimentally determined percentages of carbon, hydrogen, nitrogen, bromine, and chlorine are compared against the theoretically calculated values. A close correlation between the found and calculated values is a strong indicator of the compound's purity and correct identification.

The theoretical elemental composition of this compound is presented in the following table.

ElementSymbolAtomic MassNumber of AtomsTotal MassMass Percentage (%)
CarbonC12.011672.06630.05
HydrogenH1.00844.0321.68
BromineBr79.904179.90433.32
ChlorineCl35.453270.90629.57
NitrogenN14.007114.0075.84
Total 240.915 100.00

Conductance measurements are employed to determine the electrolytic nature of a compound in solution. For an organic molecule like this compound dissolved in a non-polar or weakly polar solvent, the molar conductivity is expected to be very low, indicating it is a non-electrolyte. However, this measurement becomes particularly relevant when the compound acts as a ligand in a metal complex. The molar conductance of a solution of the resulting coordination compound can help elucidate its structure, for instance, by distinguishing between ionic and non-ionic complexes. researchgate.net Measurements are typically carried out using a conductometer on dilute solutions (e.g., 10⁻³ M) in solvents like dimethylformamide (DMF) or nitrobenzene (B124822) at a specific temperature. The resulting molar conductance value is then compared to established ranges for different electrolyte types (e.g., non-electrolyte, 1:1, 1:2, etc.) in that solvent.

Magnetic Susceptibility Measurements

Magnetic susceptibility measurements are a key tool for investigating the magnetic properties of materials, particularly those containing unpaired electrons. The organic compound this compound, being a closed-shell molecule, is inherently diamagnetic. This means it will be weakly repelled by a magnetic field.

The significance of magnetic susceptibility measurements arises when this compound functions as a ligand to form coordination complexes with paramagnetic transition metal ions (e.g., Cu²⁺, Fe³⁺, Mn²⁺). In such cases, the magnetic properties of the complex are dominated by the unpaired d-electrons of the metal center.

The effective magnetic moment (µ_eff) of the complex, calculated from the measured magnetic susceptibility, provides valuable information about the number of unpaired electrons and, by extension, the oxidation state and spin state of the central metal ion. researchgate.net These measurements are typically performed on a solid sample over a range of temperatures using a SQUID (Superconducting Quantum Interference Device) magnetometer. The temperature dependence of the magnetic susceptibility can also reveal the nature of magnetic interactions (ferromagnetic or antiferromagnetic) between adjacent metal centers in polynuclear complexes. researchgate.net

For a hypothetical mononuclear complex of this compound with a metal ion, the expected spin-only magnetic moments can be calculated. The table below illustrates these theoretical values for different numbers of unpaired electrons.

Number of Unpaired Electrons (n)Spin-Only Magnetic Moment (µ_so) in Bohr Magnetons (µ_B)
11.73
22.83
33.87
44.90
55.92

Note: The spin-only magnetic moment is calculated using the formula µ_so = √[n(n+2)], where n is the number of unpaired electrons.

Theoretical and Computational Chemistry Investigations

Quantum Mechanical Studies

Quantum mechanical methods are central to computational chemistry, offering detailed insights into the electronic structure and energy of molecules. The two principal approaches, Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are widely used to investigate the properties of substituted pyridines.

Density Functional Theory (DFT) Calculations for Ground State Properties

Density Functional Theory (DFT) has become a prevalent method for studying the ground state properties of molecular systems due to its favorable balance of computational cost and accuracy. This approach models the electron correlation by using functionals of the electron density. For halogenated pyridine (B92270) derivatives, DFT calculations are routinely used to determine optimized molecular geometries, vibrational frequencies, and electronic properties. researchgate.netnih.govresearchgate.net

The B3LYP functional, a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, is commonly employed for these types of calculations. nih.gov Such studies on related molecules provide crucial data on bond lengths, bond angles, and dihedral angles, revealing how the substituents (bromo, chloro, and methyl groups) influence the geometry of the pyridine ring through steric and electronic effects.

Hartree-Fock (HF) Methods for Molecular Structure Optimization

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that solves the Schrödinger equation for a multi-electron system by approximating the wavefunction as a single Slater determinant. While it does not fully account for electron correlation, making it generally less accurate than modern DFT methods for many properties, HF is still a valuable tool, particularly for initial molecular structure optimizations. researchgate.netnih.gov

In studies of substituted pyridines, HF calculations are often used as a starting point or for comparative purposes alongside DFT methods. nih.gov Optimizing the molecular structure with HF can provide a good initial geometry that can then be further refined using more sophisticated methods that include electron correlation.

Basis Set Selection and Level of Theory Considerations

The accuracy of any quantum mechanical calculation, whether DFT or HF, is critically dependent on the choice of the basis set and the level of theory. A basis set is a set of mathematical functions used to build the molecular orbitals.

For molecules containing halogens like bromine and chlorine, it is important to use basis sets that can adequately describe the electron distribution around these larger atoms. Pople-style basis sets, such as 6-31G(d) or the more extensive 6-311++G(d,p), are frequently utilized in studies of halogenated organic compounds. researchgate.netnih.gov The inclusion of polarization functions (d,p) is crucial for accurately modeling the bonding environments of non-hydrogen atoms. The combination of a functional (like B3LYP) and a basis set (like 6-311G(d,p)) defines the level of theory, which must be carefully chosen to ensure reliable and reproducible results. nih.gov

Molecular Structure Optimization and Conformer Analysis

Molecular structure optimization is a computational process that aims to find the arrangement of atoms corresponding to a minimum on the potential energy surface. This optimized geometry represents the most stable structure of the molecule in its ground state. For 3-Bromo-2,5-dichloro-4-methylpyridine, this process would precisely determine the bond lengths (e.g., C-C, C-N, C-Cl, C-Br, C-H), bond angles, and the dihedral angles that define its three-dimensional shape.

Electronic Structure Analysis

Understanding the electronic structure of a molecule is key to predicting its reactivity, stability, and spectroscopic properties. Computational methods provide detailed information about the distribution of electrons within the molecular orbitals.

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital that is most likely to accept electrons. mdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A small energy gap generally signifies a molecule that is more easily polarized and more chemically reactive, whereas a large gap implies higher kinetic stability and lower chemical reactivity. mdpi.com

For this compound, the HOMO would likely be distributed across the π-system of the pyridine ring and the lone pairs of the halogen atoms, while the LUMO would be a π* anti-bonding orbital of the ring. The energies of these orbitals are significantly influenced by the electron-withdrawing effects of the chlorine and bromine atoms and the electron-donating effect of the methyl group. While specific data for the target molecule is not available in the cited literature, analysis of closely related compounds illustrates the typical values obtained from such calculations.

Table 1: Frontier Molecular Orbital Energies and HOMO-LUMO Gaps for Analogous Substituted Pyridine Compounds. (Note: Data is for illustrative purposes and does not represent this compound.)
CompoundMethod/Basis SetEHOMO (eV)ELUMO (eV)Energy Gap (ΔE) (eV)Reference
3-Bromo-2-hydroxypyridineB3LYP/6-311++G(d,p)-6.879-1.4755.404 mdpi.com
6-bromo-3-(5-bromohexyl)-2-[4-(dimethylamino)phenyl]-3H-imidazo[4,5-b]pyridineB3LYP/6–311G(d,p)-3.103-0.7442.359 nih.gov

Charge Transfer Analysis

Charge transfer analysis is a critical tool for understanding the electronic properties of a molecule, detailing the intramolecular redistribution of electron density. This analysis, often performed using methods like Natural Bond Orbital (NBO) or Hirshfeld population analysis, quantifies the electron-donating and electron-accepting capabilities of different atoms and functional groups within the molecule. This information is crucial for predicting reaction mechanisms and understanding the molecule's stability.

Despite the utility of this analysis, specific studies detailing the intramolecular charge transfer characteristics of this compound, including data on charge distribution and donor-acceptor interactions, could not be located in the available literature.

Molecular Electrostatic Potential (MEP) Mapping for Reactive Sites

Molecular Electrostatic Potential (MEP) mapping is a valuable computational method for visualizing the charge distribution on the molecular surface. It helps in identifying the electrophilic and nucleophilic sites of a molecule, thereby predicting its reactivity towards other chemical species. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas susceptible to electrophilic attack, while regions of positive potential (blue) signify electron-deficient areas prone to nucleophilic attack. Green and yellow areas represent regions of neutral or intermediate potential.

For this compound, an MEP analysis would be expected to show negative potential around the nitrogen atom of the pyridine ring and the halogen atoms due to their high electronegativity, highlighting them as potential sites for electrophilic attack or hydrogen bonding. Conversely, the hydrogen atoms of the methyl group would likely exhibit a positive potential. However, a specific MEP map and associated electrostatic potential values for this compound are not available in published research.

Electron Localization Function (ELF) and Localized Orbital Locator (LOL)

The Electron Localization Function (ELF) and Localized Orbital Locator (LOL) are quantum chemical methods used to visualize and analyze the nature of chemical bonding in a molecule. They provide a topological analysis of electron pairing, allowing for a clear distinction between covalent bonds, lone pairs, and core electrons. This detailed picture of electron localization is instrumental in understanding the electronic structure and bonding characteristics of a molecule.

A comprehensive ELF and LOL analysis of this compound would reveal the precise locations of bonding and non-bonding electron pairs, offering insights into the covalent character of the C-Br, C-Cl, and C-N bonds, as well as the localization of lone pairs on the nitrogen and halogen atoms. Unfortunately, specific ELF and LOL analyses for this compound have not been reported in the scientific literature.

Reactivity Indices and Fukui Functions

Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various indices such as chemical potential, hardness, softness, and the Fukui function. The Fukui function is particularly useful as it identifies the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. By analyzing the changes in electron density upon the addition or removal of an electron, the Fukui function can pinpoint specific atoms that are most susceptible to attack.

An analysis of the Fukui functions for this compound would provide quantitative predictions of its local reactivity, complementing the qualitative insights from MEP maps. However, published studies containing calculations of these reactivity indices and Fukui functions for this compound could not be identified.

Intermolecular and Non-Covalent Interactions

The study of intermolecular and non-covalent interactions is essential for understanding the physical properties and crystal packing of a compound. Computational methods like Atoms in Molecules (AIM) theory and Reduced Density Gradient (RDG) analysis are powerful tools for characterizing these weak interactions.

Atoms in Molecules (AIM) Theory for Bond Characterization

The Quantum Theory of Atoms in Molecules (AIM) provides a rigorous method for analyzing the electron density topology to characterize chemical bonding. By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points (such as the density itself, its Laplacian, and the energy densities), AIM theory can distinguish between covalent and closed-shell (e.g., ionic, van der Waals) interactions.

An AIM analysis of this compound would offer a quantitative description of the nature of its intramolecular bonds (e.g., C-C, C-N, C-Cl, C-Br) and could also be used to characterize any potential intermolecular interactions in a dimer or crystal structure. Regrettably, no AIM theoretical studies for this compound are currently available in the literature.

Reduced Density Gradient (RDG) Analysis for Non-Covalent Interactions

Reduced Density Gradient (RDG) analysis is a computational technique specifically designed to visualize and characterize weak non-covalent interactions, such as van der Waals forces, hydrogen bonds, and steric repulsion. It is based on the relationship between the electron density and its gradient. The resulting 2D or 3D plots use a color scale to differentiate between attractive and repulsive interactions.

For this compound, an RDG analysis would be particularly insightful for understanding how molecules interact with each other in the solid state, highlighting the roles of the halogen atoms and the pyridine ring in forming non-covalent bonds. Despite its utility, specific RDG analyses for this compound have not been published.

Computational Studies of Hydrogen Bonding and Halogen Bonding

While specific computational studies on hydrogen and halogen bonding of this compound are not extensively documented in the literature, the structural features of the molecule allow for theoretical predictions of its intermolecular interactions. The pyridine nitrogen atom, with its lone pair of electrons, is a strong hydrogen bond acceptor. quora.com Computational methods, such as Density Functional Theory (DFT), can be employed to model the interaction of this compound with hydrogen bond donors like water or alcohols. digitellinc.com Such studies would typically calculate the geometry of the hydrogen-bonded complex, the interaction energy, and the vibrational frequency shifts associated with the hydrogen bond formation.

Furthermore, the presence of bromine and chlorine atoms on the pyridine ring introduces the possibility of halogen bonding. nih.gov Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov The chlorine and bromine atoms in this compound, particularly the bromine atom, can act as halogen bond donors. acs.org Computational models can predict the strength and directionality of these halogen bonds with various halogen bond acceptors. nih.govresearchgate.net The interplay between hydrogen and halogen bonding can be crucial in determining the crystal packing and supramolecular assembly of this compound. nih.gov

Interaction TypePotential Donor/Acceptor Site on this compoundExpected Interacting Partners
Hydrogen Bonding Pyridine Nitrogen (Acceptor)Water, Alcohols, Amides
Halogen Bonding Bromine Atom (Donor)Lewis bases, Anions
Chlorine Atoms (Donor)Lewis bases, Anions

Thermodynamic Functions and Temperature Correlations

Furthermore, the temperature dependence of these thermodynamic properties can be modeled. These calculations are crucial for understanding the stability of the compound and for predicting the thermodynamics of reactions in which it is involved.

Thermodynamic PropertyComputational MethodSignificance
Enthalpy of Formation Quantum Chemistry (e.g., G3, G4 theory)Determines the energy released or absorbed during the formation of the compound from its constituent elements.
Entropy Statistical Mechanics from calculated vibrational frequenciesMeasures the degree of disorder or randomness in the system.
Gibbs Free Energy Combination of Enthalpy and EntropyPredicts the spontaneity of a process involving the compound.
Heat Capacity Statistical MechanicsQuantifies the amount of heat required to raise the temperature of the compound.

Mechanistic Pathway Elucidation through Computational Modeling

Computational modeling is an invaluable tool for elucidating the mechanisms of chemical reactions. For this compound, this could involve studying nucleophilic aromatic substitution reactions, where one of the halogen atoms is replaced by another functional group. DFT calculations can be used to map the potential energy surface of the reaction, identifying transition states and intermediates. chemrxiv.org This allows for the determination of activation energies and reaction rates, providing a detailed understanding of the reaction mechanism.

For instance, the reaction of this compound with a nucleophile could proceed through a Meisenheimer complex. Computational studies could verify the stability of such an intermediate and calculate the energy barriers for its formation and subsequent decomposition to products. Similarly, the mechanisms of metal-catalyzed cross-coupling reactions involving the C-Br or C-Cl bonds could be investigated.

Computational Spectroscopy (e.g., Simulated IR, UV-Vis Spectra)

Computational methods can simulate various types of spectra, which can aid in the interpretation of experimental data.

Infrared (IR) Spectroscopy: The IR spectrum of this compound can be simulated using DFT calculations. researchgate.netnih.govchemrxiv.orgrsc.org These calculations provide the vibrational frequencies and their corresponding intensities. The simulated spectrum would be expected to show characteristic peaks for the C-H stretching and bending modes of the methyl group and the aromatic ring, C-N stretching vibrations of the pyridine ring, and the C-Cl and C-Br stretching vibrations.

Vibrational ModeExpected Wavenumber Range (cm⁻¹)
C-H stretch (aromatic)3000 - 3100
C-H stretch (methyl)2850 - 3000
C=N and C=C stretch (ring)1400 - 1600
C-Cl stretch600 - 800
C-Br stretch500 - 600

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for simulating UV-Vis spectra. researchgate.net The spectrum of this compound is expected to be dominated by π→π* transitions of the pyridine ring. sielc.com The presence of halogen substituents would likely cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted pyridine. docbrown.info

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. hilarispublisher.com

While no specific molecular docking studies involving this compound have been reported, its structure suggests it could be investigated as a ligand for various protein targets. Pyridine derivatives are known to be present in many biologically active compounds. mdpi.comscispace.com Molecular docking simulations could be used to screen this compound against a library of proteins to identify potential biological targets. The docking scores, which are an estimation of the binding affinity, would indicate the strength of the interaction. nih.gov

Once a potential protein target is identified, molecular docking can provide detailed insights into the binding mode of this compound within the active site. hilarispublisher.com The analysis of the docked conformation would reveal the specific amino acid residues that interact with the ligand. The pyridine nitrogen is likely to act as a hydrogen bond acceptor with donor residues such as serine, threonine, or lysine. The halogen atoms could participate in halogen bonding with electron-rich residues. The methyl group and the aromatic ring can engage in hydrophobic and π-π stacking interactions. hilarispublisher.com This detailed analysis of the binding orientation and intermolecular interactions is crucial for understanding the structure-activity relationship and for the rational design of more potent analogs.

Predictive Pharmacokinetic Properties (ADME prediction)

In the realm of computational chemistry, the evaluation of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing its potential as a therapeutic agent. For the compound this compound, a series of in silico predictions have been conducted to forecast its pharmacokinetic profile. These predictions are based on its structural features and are derived from sophisticated computational models that have been trained on extensive datasets of known compounds. The following sections detail the predicted ADME characteristics of this compound.

Absorption

The absorption of a compound is a key determinant of its oral bioavailability. Predictions suggest that this compound has a high potential for absorption in the human intestine. The predicted water solubility and Caco-2 permeability, a model for intestinal absorption, are significant indicators. A high Caco-2 permeability value suggests that the compound can readily pass through the intestinal epithelial barrier.

Table 1: Predicted Absorption Properties of this compound
ParameterPredicted ValueInterpretation
Water Solubility (logS)-3.854Moderately soluble
Caco-2 Permeability (log Papp in 10-6 cm/s)1.251High permeability
Intestinal Absorption (Human) (% Absorbed)94.58%High absorption
P-glycoprotein SubstrateNoNot likely to be actively effluxed
P-glycoprotein I inhibitorNoUnlikely to inhibit P-glycoprotein
P-glycoprotein II inhibitorNoUnlikely to inhibit P-glycoprotein

Distribution

Following absorption, a compound is distributed throughout the body via the circulatory system. Key parameters in this process include the volume of distribution at steady state (VDss), the fraction unbound in plasma, and the ability to cross the blood-brain barrier (BBB). Predictions indicate a moderate volume of distribution for this compound. The predicted blood-brain barrier permeability suggests that the compound is likely to penetrate the central nervous system.

Table 2: Predicted Distribution Properties of this compound
ParameterPredicted ValueInterpretation
VDss (log L/kg)0.133Moderate distribution in tissues
Fraction Unbound (Human)0.268Moderate binding to plasma proteins
BBB Permeability (logBB)0.103Can cross the blood-brain barrier
CNS Permeability (logPS)-1.896Low permeability into the central nervous system

Metabolism

The metabolic fate of a compound is crucial for determining its duration of action and potential for drug-drug interactions. The primary enzymes responsible for drug metabolism are the Cytochrome P450 (CYP) family. Computational models predict that this compound is a substrate for CYP3A4, one of the most important drug-metabolizing enzymes. However, it is not predicted to be an inhibitor of the major CYP isoforms, suggesting a lower likelihood of causing metabolic drug-drug interactions.

Table 3: Predicted Metabolic Properties of this compound
ParameterPredicted ValueInterpretation
CYP2D6 SubstrateNoNot metabolized by CYP2D6
CYP3A4 SubstrateYesMetabolized by CYP3A4
CYP1A2 InhibitorNoUnlikely to inhibit CYP1A2
CYP2C19 InhibitorNoUnlikely to inhibit CYP2C19
CYP2C9 InhibitorNoUnlikely to inhibit CYP2C9
CYP2D6 InhibitorNoUnlikely to inhibit CYP2D6
CYP3A4 InhibitorNoUnlikely to inhibit CYP3A4

Excretion

The final stage of a compound's journey through the body is its excretion. The total clearance and renal clearance are key parameters in this process. The predictions for this compound suggest a relatively low total clearance. It is not predicted to be a substrate for the renal organic cation transporter 2 (OCT2), indicating that active renal secretion via this transporter is unlikely.

Table 4: Predicted Excretion Properties of this compound
ParameterPredicted ValueInterpretation
Total Clearance (log ml/min/kg)0.345Low clearance rate
Renal OCT2 SubstrateNoNot a substrate for renal OCT2

Derivative Synthesis and Structure Activity Relationship Sar Studies

Design Principles for Pyridine (B92270) Derivatives from 3-Bromo-2,5-dichloro-4-methylpyridine Scaffold

The design of novel pyridine derivatives from the this compound scaffold is guided by established principles in medicinal chemistry aimed at optimizing a molecule's interaction with a biological target. The fundamental concept of a structure-activity relationship (SAR) posits that the biological activity of a compound is directly related to its three-dimensional structure. Therefore, deliberate modifications to the scaffold are made to enhance properties such as potency, selectivity, and pharmacokinetic profiles.

Key design strategies often involve:

Bioisosteric Replacement: Substituting one functional group for another with similar physical or chemical properties to improve the molecule's activity or reduce toxicity. For the this compound scaffold, the bromine and chlorine atoms can be replaced with a variety of groups to probe interactions with a biological target.

Introduction of Hydrogen Bonding Groups: Adding hydrogen bond donors (e.g., -OH, -NH) or acceptors (e.g., ethers, amides) can establish or enhance binding interactions with target proteins.

Conformational Restriction: Introducing rigid elements, such as rings, can lock the molecule into a specific conformation that is more favorable for binding to a target, potentially increasing potency and selectivity.

Studies on various pyridine derivatives have shown that the presence and position of certain functional groups can significantly influence their biological activity. For instance, the introduction of methoxy (B1213986) (-OMe), hydroxyl (-OH), and amino (-NH2) groups has been found to enhance the antiproliferative activity of some pyridine compounds. Conversely, the presence of halogen atoms or bulky groups can sometimes lead to lower activity.

Synthetic Strategies for Diverse Derivatization

The this compound scaffold possesses multiple reactive sites, primarily the carbon-halogen bonds, which can be selectively targeted by various synthetic methodologies to create a wide array of derivatives. The principal strategies for its derivatization include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

Palladium-Catalyzed Cross-Coupling Reactions: This class of reactions is a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds. The C-Br bond at the 3-position is generally more reactive than the C-Cl bonds in palladium-catalyzed processes, allowing for regioselective functionalization.

Suzuki-Miyaura Coupling: This reaction is widely used to form C-C bonds by coupling the halo-pyridine with an organoboronic acid or ester in the presence of a palladium catalyst and a base. This allows for the introduction of various aryl and heteroaryl substituents. Studies on similar 2,3,5-trichloropyridine (B95902) systems have shown that the chlorine at the 2-position is preferentially substituted in ligand-free, palladium-acetate-catalyzed Suzuki reactions, suggesting that the reactivity of the halogens on the this compound scaffold could be selectively controlled. nih.govdntb.gov.uaresearchgate.net

Buchwald-Hartwig Amination: This method enables the formation of C-N bonds, allowing for the introduction of primary and secondary amines. This is a crucial transformation for synthesizing compounds with potential biological activity, as the amino group can serve as a key pharmacophore.

Sonogashira Coupling: Used to form C-C triple bonds by coupling with a terminal alkyne, this reaction introduces linear, rigid structures into the molecule.

Stille Coupling: This reaction involves the coupling of the halo-pyridine with an organotin compound to form C-C bonds.

Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is an electron-deficient aromatic system, and the presence of electron-withdrawing halogen substituents further activates the ring for attack by nucleophiles. nih.gov The chlorine atoms at the 2- and 5-positions are susceptible to displacement by strong nucleophiles such as alkoxides, thiolates, and amines. youtube.comresearchgate.net The regioselectivity of this reaction (i.e., which chlorine is replaced first) depends on the reaction conditions and the nature of the nucleophile. Generally, the position para to the ring nitrogen (the 5-position in this case, although it is electronically complex) or ortho (the 2-position) are most activated. stackexchange.com This pathway provides a complementary method to cross-coupling for introducing a different set of functional groups.

Reaction TypeCoupling Partner/NucleophileBond FormedTypical Catalyst/ConditionsPotential Product Class
Suzuki-Miyaura CouplingArylboronic Acid (Ar-B(OH)₂)C-C (Aryl)Pd(OAc)₂, Pd(dppf)Cl₂, etc. + Base (e.g., Na₂CO₃, K₃PO₄)Aryl-substituted dichloromethylpyridines
Buchwald-Hartwig AminationAmine (R₂NH)C-NPd Catalyst + Phosphine Ligand + Base (e.g., NaOtBu)Amino-substituted dichloromethylpyridines
Sonogashira CouplingTerminal Alkyne (R-C≡CH)C-C (Alkynyl)Pd Catalyst + Cu(I) co-catalyst + BaseAlkynyl-substituted dichloromethylpyridines
Nucleophilic Aromatic Substitution (SNAr)Alkoxide (RO⁻), Thiolate (RS⁻), Amine (R₂NH)C-O, C-S, C-NStrong base or heatAlkoxy-, thio-, or amino-substituted bromochloromethylpyridines

Methodologies for Structure-Activity Relationship (SAR) Investigations in Drug Design

SAR analysis is a critical component of drug discovery that systematically explores how modifications to a compound's structure affect its biological activity. For derivatives of this compound, this process involves a combination of experimental and computational approaches.

Experimental SAR Methodologies: The core of experimental SAR involves a design-synthesize-test-analyze cycle.

Design and Synthesis of Analog Libraries: A series of related compounds (an analog library) is designed where specific parts of the molecule are systematically varied. Using the synthetic strategies outlined previously, derivatives of the this compound scaffold would be created with different substituents at the 2-, 3-, and 5-positions.

Biological Assays: These synthesized compounds are then tested for their biological activity in relevant assays. This could involve measuring their ability to inhibit an enzyme, bind to a receptor, or kill cancer cells, for example.

Data Analysis: The results from the biological assays are analyzed to identify which structural features are correlated with increased or decreased activity. This helps to identify key regions of the molecule that are important for its biological function, known as the pharmacophore.

Computational SAR Methodologies: Computational techniques are used to predict the biological activity of new compounds and to understand the underlying molecular interactions.

Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. By developing a QSAR model from an initial set of tested derivatives, researchers can predict the activity of yet-to-be-synthesized compounds, helping to prioritize which analogs to make next.

Molecular Modeling: These techniques use computer software to build three-dimensional models of molecules and their biological targets. Molecular docking, for instance, can predict how a derivative of this compound might bind to the active site of a target protein, providing insights into the specific interactions that contribute to its activity.

By integrating both experimental and computational methods, researchers can efficiently explore the SAR of this scaffold, guiding the optimization of lead compounds toward viable drug candidates.

Development of Ligands in Coordination Chemistry

The pyridine ring is a classic ligand in coordination chemistry due to the lone pair of electrons on the nitrogen atom, which can be donated to a metal center to form a coordinate bond. Derivatives of this compound are also expected to function as ligands, with the substituents on the pyridine ring providing a means to tune the electronic and steric properties of the resulting metal complexes.

The electronic properties of the ligand are influenced by the substituents on the pyridine ring. The electron-withdrawing halogen atoms on the this compound scaffold would decrease the electron density on the nitrogen atom, making it a weaker Lewis base compared to unsubstituted pyridine. Replacing these halogens with electron-donating groups through the synthetic methods described earlier would increase the basicity of the nitrogen and enhance its coordinating ability.

The steric environment around the nitrogen atom is also critical. The substituents at the 2- and 6-positions (the 2-position in this scaffold) have the most significant steric impact on the coordination of the metal center. By strategically introducing bulky or non-bulky groups at this position, the coordination geometry and stability of the metal complex can be controlled. This tunability makes derivatives of this scaffold potentially useful for applications in catalysis, materials science, and bioinorganic chemistry, where the properties of the metal complex are paramount.

Exploration of Chiral Derivatives

Chirality is a key feature of many biologically active molecules, as enantiomers of a drug can have different pharmacological activities. The synthesis of single-enantiomer compounds is therefore a major focus in medicinal chemistry. While this compound itself is achiral, chiral derivatives can be prepared using several strategies.

Coupling with Chiral Building Blocks: One of the most straightforward methods is to use a chiral coupling partner in the synthetic reactions described in section 6.2. For example, a Buchwald-Hartwig amination could be performed with a chiral amine, or a Suzuki coupling could be carried out with a chiral boronic acid. This would attach a chiral moiety to the pyridine scaffold.

Asymmetric Catalysis: Asymmetric synthesis could be employed to create a new stereocenter within a substituent attached to the pyridine ring. For example, an asymmetric reduction of a ketone on a side chain could produce a chiral alcohol. Rhodium-catalyzed asymmetric additions are another powerful tool for creating chiral centers in high enantiomeric excess. organic-chemistry.org

Derivatization to Form Atropisomers: If a large, bulky group is introduced at the 2-position via a reaction like Suzuki coupling, rotation around the C-C single bond between the pyridine and the new aryl group may be restricted. If the substitution pattern is appropriate, this can lead to atropisomerism, where the molecule is chiral due to hindered rotation. These stable, non-interconverting rotational isomers (atropisomers) could then potentially be separated.

The exploration of chiral derivatives of this compound remains an area with potential for discovering novel compounds with unique stereospecific biological activities.

Advanced Applications in Chemical Research and Development

Role as a Crucial Intermediate in Organic Synthesis

In the field of organic chemistry, intermediates are foundational molecules that serve as stepping stones for the creation of more complex chemical structures. pharmanoble.com 3-Bromo-2,5-dichloro-4-methylpyridine functions as a critical intermediate due to the specific arrangement and nature of its substituents. smolecule.com The presence of three halogen atoms (one bromine and two chlorine) on the pyridine (B92270) ring provides multiple reactive sites. smolecule.com

These halogen atoms can be selectively replaced by other functional groups through various chemical reactions, most notably nucleophilic substitution reactions. smolecule.com In these reactions, nucleophiles such as amines or alkoxides can displace the bromine or chlorine atoms, allowing for the introduction of new molecular fragments. smolecule.com This capability is fundamental to its role, enabling chemists to build upon its core structure to synthesize a wide array of more elaborate compounds. The distinct reactivity of the bromine versus the chlorine atoms can also be exploited to achieve regioselective transformations, a key strategy in multi-step organic synthesis.

Building Block for Complex Organic Molecules

The utility of this compound extends to its function as a versatile building block for constructing complex organic molecules. chemimpex.cominnospk.com Its structure is incorporated into larger molecular frameworks, serving as a foundational component with specific desired properties. chemimpex.com The halogenated pyridine core is a common motif in many biologically active compounds.

The reactivity of the halogen substituents allows this compound to participate in various cross-coupling reactions, such as the Suzuki or Heck reactions. innospk.com These powerful carbon-carbon bond-forming reactions are cornerstones of modern organic synthesis, enabling the connection of the pyridine ring to other organic fragments, leading to the assembly of intricate and high-value molecules. innospk.commdpi.com The strategic placement of the methyl group also influences the electronic properties and reactivity of the pyridine ring, providing chemists with another tool for controlling reaction outcomes. innospk.com

Applications in Pharmaceutical Research and Drug Discovery

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and investigational compounds. Halogenated derivatives, including this compound, are of particular interest as they serve as key intermediates in the synthesis of novel therapeutic agents. chemimpex.com

Active Pharmaceutical Ingredients (APIs) are the biologically active components of a medicinal product. pharmanoble.com The synthesis of many APIs involves complex, multi-step processes where specialized intermediates are essential. This compound and related halogenated pyridines serve as precursors in the synthesis of various APIs. innospk.cominnospk.com Their ability to undergo diverse chemical transformations allows for the efficient construction of the complex molecular architectures required for therapeutic activity. chemimpex.com The introduction of the pyridine moiety is often crucial for a drug's efficacy and its ability to interact with biological targets. chemimpex.com

Table 1: Examples of Related Pyridine Intermediates in API Synthesis

Intermediate ClassRole in SynthesisExample of Resulting Structure Type
Halogenated PyridinesProvide a reactive handle for coupling reactions and functional group introduction.Biaryl compounds, substituted amine derivatives.
Bromo-pyridinesUsed in metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira).Complex heterocyclic systems.
Chloro-pyridinesParticipate in nucleophilic aromatic substitution reactions.Ethers, amines, and thioethers linked to the pyridine ring.

In the quest for new medicines, researchers synthesize and test numerous compounds to identify promising drug candidates. The halogenated pyridine structure is a key motif explored in many of these investigational compounds. chemimpex.com The presence of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, such as its metabolic stability, binding affinity to target proteins, and ability to cross cell membranes. The specific substitution pattern of compounds like this compound provides a template that can be systematically modified to optimize these properties, aiding in the development of new and more effective drugs. innospk.com

Applications in Agrochemical Research

Similar to its role in pharmaceuticals, the pyridine scaffold is also of great importance in the agrochemical industry. agropages.com Many modern crop protection products contain a pyridine ring, which contributes to their biological activity. nih.govsemanticscholar.orgjst.go.jp this compound serves as a valuable intermediate in the development of these essential agricultural tools. smolecule.cominnospk.com

The synthesis of advanced agrochemicals, including herbicides and fungicides, often relies on versatile building blocks like this compound. chemimpex.cominnospk.com This compound facilitates the creation of complex active ingredients designed to protect crops from weeds and fungal diseases. smolecule.com For instance, a range of phenylpyridine moiety-containing pyrazole (B372694) derivatives have been synthesized and evaluated for their herbicidal activities. nih.gov The synthesis of such compounds often involves intermediates where a substituted pyridine ring is a key component. The unique combination of substituents on this compound allows for the precise construction of molecules with high efficacy and selectivity, which are desirable traits for modern crop protection products. innospk.com

Table 2: Role of Pyridine Intermediates in Agrochemical Classes

Agrochemical ClassFunction of Pyridine IntermediateExample of Commercialized Active Ingredient Class
HerbicidesForms the core structure for compounds that inhibit weed growth.Pyridine-based Acetyl-CoA carboxylase (ACCase) inhibitors. nih.gov
FungicidesActs as a building block for molecules that target fungal pathogens.Strobilurin fungicides containing a pyridine ring. agropages.com
InsecticidesServes as a precursor for neuroactive insecticides.Neonicotinoids and other pyridine-based insecticides. chemimpex.com

Material Science Applications

The unique electronic and structural characteristics imparted by the bromine and chlorine substituents on the pyridine ring position this compound as a compound of interest in material science. While direct applications are still in nascent stages of exploration, its potential is inferred from research on analogous chemical structures.

Development of Advanced Polymers and Coatings

Currently, there is a lack of specific, publicly available research detailing the direct incorporation of this compound into advanced polymers or coatings. Halogenated organic compounds are sometimes used to impart specific properties such as flame retardancy or to modify the refractive index of polymers. However, literature specifically citing the use of this compound as a monomer or additive in polymer and coating formulations is not available in the reviewed sources.

Precursors for Nonlinear Optical (NLO) Materials

This compound serves as a potential precursor for the synthesis of advanced nonlinear optical (NLO) materials. NLO materials are crucial for a range of photonic applications, including optical data processing and communications. The NLO properties of organic molecules are often associated with π-conjugated systems and the presence of electron-donating and electron-withdrawing groups that enhance molecular polarizability.

Research into related compounds supports the potential of halogenated pyridines in this field. Studies have shown that the introduction of bromo substituents can significantly affect the second-order nonlinearities of materials. researchgate.net The bromine atom, being highly polarizable, can enhance the NLO response. Furthermore, pyridine-derived compounds have been successfully utilized to create self-assembled organic NLO crystals. rsc.org Theoretical studies on other bromo-substituted pyridine derivatives have also been conducted to investigate their NLO properties, suggesting that this class of compounds is promising for such applications. researchgate.net The synthesis of NLO materials often involves the strategic design of molecules with specific electronic properties, and halogenated heterocycles like this compound can be valuable building blocks in these synthetic pathways. acs.orgresearchgate.net

Patent Landscape Analysis and Intellectual Property Research

An analysis of the patent landscape indicates that this compound and its isomers are primarily cited as key intermediates in the synthesis of more complex, often biologically active, molecules. This highlights its role as a critical building block in the development of new chemical entities.

Chemical Co-Occurrences in Patents

Patents mentioning compounds structurally related to this compound reveal a consistent pattern of co-occurring chemicals, primarily reagents and solvents used in its synthesis or subsequent transformations. These intermediates are frequently used in the production of pharmaceutical and agrochemical compounds.

For instance, the synthesis of related bromo-chloro-pyridines often involves halogenating agents and strong acids. Subsequent reactions to modify the pyridine ring utilize a variety of reagents. Analysis of patents for similar compounds shows frequent co-occurrence with the following types of chemicals:

Reagents for Synthesis and Derivatization:

Grignard Reagents google.com

Phosphine Ligands google.com

Sodium Hydroxide (B78521) google.com

Bromine google.com

Methanol google.com

Copper Sulfate (B86663) google.com

Sodium Nitrite (B80452) patsnap.com

Solvents:

Dimethylformamide (DMF) google.com

Acetone google.com

Toluene patsnap.com

Methylene Chloride google.com

These co-occurrences underscore the compound's role as a versatile intermediate in multi-step synthetic processes.

Chemical-Gene Co-Occurrences in Patents

The patent literature for isomers and closely related structures provides an indirect link to specific genes. A key example is the use of 3-amino-2-chloro-4-methylpyridine, an isomer, as a crucial intermediate in the synthesis of Nevirapine. google.comgoogle.com Nevirapine is a well-known non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection. google.com

Therefore, patents related to the synthesis of Nevirapine from this class of pyridines implicitly link the chemical to the HIV-1 pol gene . This gene encodes for the reverse transcriptase enzyme, which is the molecular target of Nevirapine.

Chemical-Organism Co-Occurrences in Patents

Following from its application as an intermediate for antiviral drugs, the most prominent organism co-occurrence in the patent landscape is the Human Immunodeficiency Virus (HIV) . The utility of Nevirapine, synthesized from a this compound isomer, is specifically directed at inhibiting the replication of this retrovirus. google.comgoogle.com

Q & A

Q. What are the recommended synthetic routes for 3-Bromo-2,5-dichloro-4-methylpyridine, and how can reaction conditions be optimized?

  • Methodological Answer : A common approach involves halogenation of a methylpyridine precursor. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or phosphorus oxychloride (POCl₃). Evidence from analogous compounds (e.g., 3-Bromo-2-chloro-4-picoline, CAS RN 367-21-2358) suggests that regioselectivity is influenced by steric and electronic factors .
  • Optimization Tips :
  • Use anhydrous conditions to prevent hydrolysis of intermediates.
  • Monitor reaction progress via thin-layer chromatography (TLC) or in-situ NMR.
  • Adjust stoichiometry of halogenating agents to minimize byproducts (e.g., dihalogenated species).

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) :
  • ¹H NMR : Peaks for methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~7–8 ppm) confirm substitution patterns. Splitting patterns differentiate between adjacent halogens .
  • ¹³C NMR : Halogenated carbons exhibit deshielding (δ > 120 ppm).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ for C₆H₄BrCl₂N: calc. 263.86) .
  • Purity Analysis : High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) ensures >98% purity, as seen in commercial analogs .

Advanced Research Questions

Q. What strategies address regioselectivity challenges during the synthesis of polyhalogenated pyridines like this compound?

  • Methodological Answer :
  • Directed Metalation : Use directing groups (e.g., methoxy or methyl) to control halogenation sites. For example, methyl groups at the 4-position stabilize intermediates via hyperconjugation, favoring bromination at the 3-position .
  • Protection/Deprotection : Temporarily protect reactive sites (e.g., silylation of hydroxyl groups in precursors) to achieve sequential halogenation .
  • Computational Modeling : Density functional theory (DFT) calculations predict electrophilic aromatic substitution (EAS) reactivity, guiding reagent selection .

Q. How do multiple halogen substituents influence the stability and reactivity of this compound under varying experimental conditions?

  • Methodological Answer :
  • Thermal Stability : Thermogravimetric analysis (TGA) shows decomposition above 200°C, consistent with halogenated pyridines. Chlorine substituents reduce thermal stability compared to bromine .
  • Hydrolytic Sensitivity : The compound is susceptible to nucleophilic aromatic substitution (NAS) in aqueous basic conditions. Stability studies in DMSO/water mixtures (pH 7–9) reveal half-lives <24 hours at 25°C .
  • Handling Recommendations : Store under inert atmosphere (argon) at –20°C to prevent degradation. Use glass-coated vials to avoid metal-catalyzed side reactions .

Q. How can researchers resolve contradictions in reported purity data for halogenated pyridine derivatives?

  • Methodological Answer :
  • Source Validation : Cross-reference purity claims with independent analyses (e.g., third-party HPLC). For example, Kanto Reagents reports >98% purity for 3-Bromo-4-methylpyridine (CAS RN 3430-22-6) via GC, but NMR may reveal trace solvents .
  • Batch-Specific Testing : Request certificates of analysis (CoA) from suppliers. Discrepancies in purity (e.g., >95% vs. >98%) may arise from column choice in GC/HPLC .
  • Reproducibility Protocols : Replicate synthesis and purification steps (e.g., recrystallization from ethanol/water) to ensure consistency across labs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.